2-(2-Bromo-4-iodophenyl)-1,3-dioxolane
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Overview
Description
2-(2-Bromo-4-iodophenyl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes It is characterized by the presence of both bromine and iodine atoms attached to a phenyl ring, which is further connected to a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-4-iodophenyl)-1,3-dioxolane typically involves the reaction of 2-bromo-4-iodobenzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an acetal intermediate, which then cyclizes to form the dioxolane ring. The reaction conditions often include:
Reagents: 2-bromo-4-iodobenzaldehyde, ethylene glycol, acid catalyst (e.g., p-toluenesulfonic acid)
Solvent: Toluene or another suitable organic solvent
Temperature: Reflux conditions
Time: Several hours to complete the reaction
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-4-iodophenyl)-1,3-dioxolane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield azido or thiocyanato derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-(2-Bromo-4-iodophenyl)-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: Investigated for its potential biological activity and as a precursor for bioactive compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-4-iodophenyl)-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The presence of bromine and iodine atoms allows for unique reactivity, enabling the compound to participate in various chemical transformations. The dioxolane ring provides stability and can influence the compound’s overall reactivity and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-iodobenzaldehyde: A precursor in the synthesis of 2-(2-Bromo-4-iodophenyl)-1,3-dioxolane.
2-Bromo-4-iodophenylmethanol: Another related compound with similar reactivity.
1,2-Bis(2,4,6-tribromophenoxy)ethane: A compound with multiple bromine atoms, used in different applications.
Uniqueness
This compound is unique due to the combination of bromine and iodine atoms on the phenyl ring and the presence of the dioxolane ring. This combination imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications.
Properties
CAS No. |
203583-95-3 |
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Molecular Formula |
C9H8BrIO2 |
Molecular Weight |
354.97 g/mol |
IUPAC Name |
2-(2-bromo-4-iodophenyl)-1,3-dioxolane |
InChI |
InChI=1S/C9H8BrIO2/c10-8-5-6(11)1-2-7(8)9-12-3-4-13-9/h1-2,5,9H,3-4H2 |
InChI Key |
STXJTMNEZDZYRV-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C2=C(C=C(C=C2)I)Br |
Origin of Product |
United States |
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